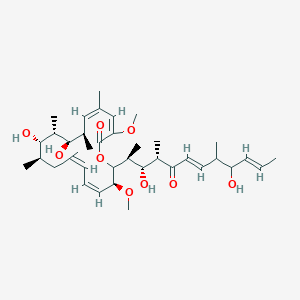

Concanamycin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Concanamycin G is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Antiviral Properties

Concanamycins A and B, closely related to Concanamycin G, demonstrate potent inhibition of herpes simplex virus type 1 (HSV-1) replication. They effectively block the penetration of the virus into host cells and suppress the release of progeny viruses. These findings suggest potential antiviral applications of concanamycins, including this compound (Hayashi et al., 2001).

Antimalarial Activity

Concanamycin A, another analogue of this compound, exhibits significant inhibitory effects on Plasmodium falciparum growth, indicating potential antimalarial applications. When used in combination with pyronaridine, an additive effect against malaria is observed (Auparakkitanon & Wilairat, 2006).

Osteoporosis Treatment

The potent inhibition of vacuolar (V-type) ATPase by concanamycin A suggests potential use in osteoporosis treatment. The gene cluster responsible for biosynthesis of concanamycin A has been identified, facilitating combinatorial engineering for therapeutic applications (Haydock et al., 2005).

Inhibition of Intracellular Protein Trafficking

Concanamycin A and related compounds like bafilomycin are known for their ability to interfere with intracellular protein trafficking in both animal and plant cells, leading to vacuolation of the Golgi apparatus. This suggests their utility in studies involving intracellular transport mechanisms (Robinson et al., 2004).

Inhibitor Binding Studies

The high-affinity binding of concanamycin to the V-ATPase proteolipid subunit, as demonstrated in biochemical studies, provides insights into the molecular mechanisms of V-ATPase inhibitors. This could inform the development of new drugs targeting V-ATPases (Whyteside et al., 2005).

Apoptosis Induction in Cancer Research

Concanamycin A's ability to induce apoptosis in certain cell lines, including B cell hybridoma, highlights its potential application in cancer research and therapy. It induces DNA fragmentation and apoptosis through a Bcl-2-inhibiting mechanism (Hashimoto et al., 2001).

HIV Treatment

Concanamycin A has shown promise in enhancing the immune-mediated clearance of HIV-infected cells. It inhibits the HIV-encoded Nef protein, thereby restoring MHC-I expression and promoting clearance by cytotoxic T lymphocytes (Painter et al., 2020).

Propiedades

Número CAS |

144730-82-5 |

|---|---|

Fórmula molecular |

C12H15NO |

Peso molecular |

660.9 g/mol |

Nombre IUPAC |

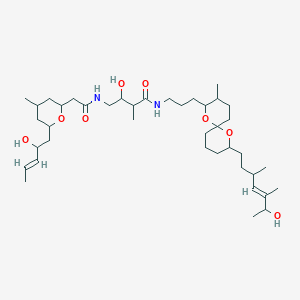

(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S)-18-[(2S,3R,4S,6E,10E)-3,9-dihydroxy-4,8-dimethyl-5-oxododeca-6,10-dien-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24?,25-,26-,27-,28+,29+,30?,32+,34+,35-,36+,37?/m1/s1 |

Clave InChI |

QPGTXBRGXJNRGI-XRSZMTPCSA-N |

SMILES isomérico |

C/C=C/C(C(C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)C1[C@H](/C=C\C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O1)\OC)/C)C)O)C)O)C)\C)OC)O)O |

SMILES |

CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |

SMILES canónico |

CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |

Sinónimos |

concanamycin G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

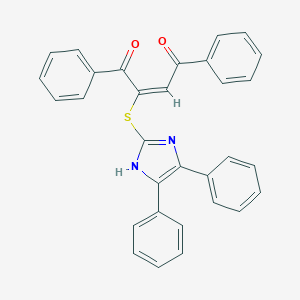

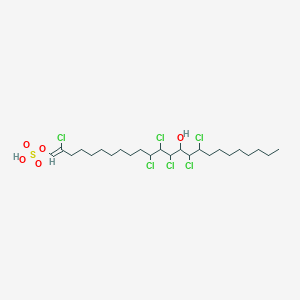

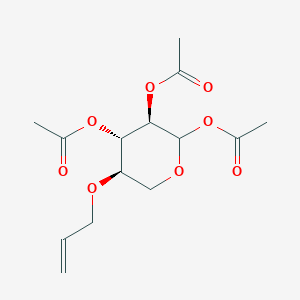

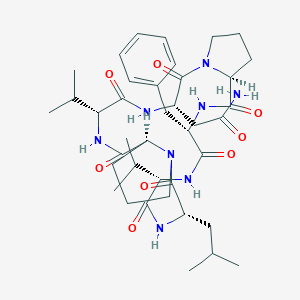

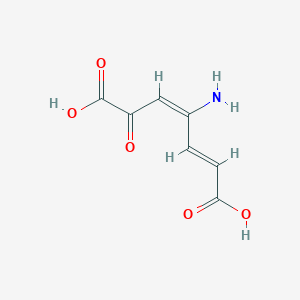

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)